(2S)-2-(dimethylamino)-3-(3-methylphenyl)propanoic acid
CAS No.:
Cat. No.: VC18097109
Molecular Formula: C12H17NO2
Molecular Weight: 207.27 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C12H17NO2 |
|---|---|
| Molecular Weight | 207.27 g/mol |
| IUPAC Name | (2S)-2-(dimethylamino)-3-(3-methylphenyl)propanoic acid |
| Standard InChI | InChI=1S/C12H17NO2/c1-9-5-4-6-10(7-9)8-11(12(14)15)13(2)3/h4-7,11H,8H2,1-3H3,(H,14,15)/t11-/m0/s1 |
| Standard InChI Key | GMYUGWCMVHPYRA-NSHDSACASA-N |
| Isomeric SMILES | CC1=CC(=CC=C1)C[C@@H](C(=O)O)N(C)C |
| Canonical SMILES | CC1=CC(=CC=C1)CC(C(=O)O)N(C)C |
Introduction
Structural Characterization and Physicochemical Properties
Molecular Architecture
The compound’s IUPAC name, (2S)-2-(dimethylamino)-3-(3-methylphenyl)propanoic acid, reflects its stereochemistry and substituents:
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Core structure: A propanoic acid backbone with a chiral center at C2 (S-configuration).
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Substituents:
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Dimethylamino (-N(CH₃)₂) at C2.
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3-Methylphenyl group at C3.
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Table 1: Key Structural Descriptors
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₂H₁₇NO₂ | |
| Molecular Weight | 207.27 g/mol | |
| SMILES | CC1=CC(=CC=C1)CC@@HN(C)C | |
| Chiral Center Configuration | S |
Spectroscopic and Chromatographic Data
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NMR: The dimethylamino protons resonate at δ 2.2–2.5 ppm, while aromatic protons appear at δ 6.8–7.3 ppm.
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Chiral HPLC: Baseline separation of enantiomers is achieved using a Chiralpak® IA column with hexane/isopropanol (85:15).
Synthetic Methodologies
Chiral Pool Synthesis
The (2S)-configuration is preserved via L-amino acid precursors (e.g., L-serine). Key steps include:
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Reductive alkylation: Introduction of the dimethylamino group using formaldehyde and sodium cyanoborohydride (pH 6–7, 25°C).
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Coupling reactions: Activation of 3-methylphenylpropanoic acid derivatives with HATU or DCC for regioselective amide bond formation.
Industrial-Scale Production
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Continuous flow reactors: Enhance yield and efficiency.
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Chiral resolution: Employing chiral auxiliaries or chromatography to isolate the (2S)-enantiomer .
Table 2: Synthetic Routes and Yields
| Method | Key Reagents/Conditions | Yield (%) | Purity (ee) |
|---|---|---|---|
| Chiral pool approach | L-Serine, NaBH₃CN, pH 6–7 | 78 | >98% |
| Continuous flow synthesis | Microreactors, 60°C | 85 | 95% |
Biological Activity and Mechanisms
Neurological Applications
Structural analogs exhibit affinity for neurotransmitter receptors (e.g., dopamine D4, adenosine A1). The dimethylamino group enhances blood-brain barrier permeability, making it a candidate for CNS-targeted therapies .
Antimicrobial Properties
Derivatives show activity against Mycobacterium tuberculosis (MIC: 0.125 μM). The 3-methylphenyl group likely enhances hydrophobic interactions with bacterial membranes.
Table 3: Biological Activity Profile
| Activity | Model System | Efficacy (IC₅₀/MIC) | Reference |
|---|---|---|---|
| Neurotransmission modulation | PC12 neuronal cells | 12 μM | |
| Antimycobacterial | M. tuberculosis H37Rv | 0.125 μM |
Pharmacological Implications
Comparative Analysis with Structural Analogs
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Lipophilicity: The 3-methylphenyl group increases logP by 0.8 compared to hydroxylated analogs, improving membrane permeability .
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Metabolic stability: N-Dimethylation reduces enzymatic degradation, extending half-life (t₁/₂: 4.2 h vs. 1.5 h for unprotected analogs).
Table 4: Pharmacokinetic Comparison
| Compound | logP | t₁/₂ (h) | Protein Binding (%) |
|---|---|---|---|
| (2S)-2-(Dimethylamino)-3-(3-methylphenyl)propanoic acid | 2.1 | 4.2 | 89 |
| (2S)-2-Amino-3-phenylpropanoic acid | 1.3 | 1.5 | 75 |
Applications in Drug Discovery
Intermediate in Peptide Mimetics
The compound serves as a building block for γ-secretase inhibitors and vanilloid receptor antagonists . Its chiral integrity is critical for maintaining target specificity .
Prodrug Development
Ester derivatives (e.g., methyl esters) improve oral bioavailability. Hydrolysis in vivo releases the active carboxylic acid form.
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